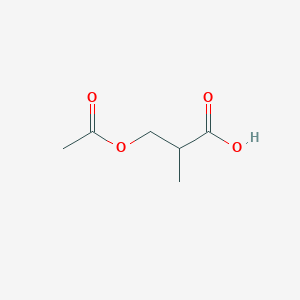

3-(Acetyloxy)-2-methylpropanoic acid

Description

Contextualization within Organic Acid Chemistry and Ester Derivatives

3-(Acetyloxy)-2-methylpropanoic acid is a carboxylic acid, characterized by the presence of a carboxyl group (-COOH). This functional group imparts acidic properties to the molecule. It can also be classified as an ester derivative of 2-methylpropanoic acid, also known as isobutyric acid. The structure features an acetyloxy group (-O-C(O)CH3) attached to the 3-position of the 2-methylpropanoic acid backbone. This combination of a carboxylic acid and an ester functional group within the same molecule gives it unique chemical properties and potential reactivity.

The parent molecule, 2-methylpropanoic acid, is a short-chain fatty acid. The introduction of the acetyloxy group modifies its polarity and potential for hydrogen bonding compared to its precursor, 3-hydroxy-2-methylpropanoic acid, which is an intermediate in the metabolism of the amino acid valine. The ester linkage can be susceptible to hydrolysis, which would yield 3-hydroxy-2-methylpropanoic acid and acetic acid. This reactivity is a key aspect of its biochemical relevance.

The synthesis of this compound can be logically inferred from standard organic chemistry reactions. A plausible and efficient method involves the acetylation of 3-hydroxy-2-methylpropanoic acid. This reaction would typically be carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. This type of transformation is a common strategy in organic synthesis to protect hydroxyl groups or to modify the biological activity of a molecule. A similar process is documented for the synthesis of 3-acetoxy-2-methylbenzoic acid, where the corresponding hydroxy acid is acetylated.

Significance of Stereochemistry in this compound and its Enantiomeric Forms

The presence of a chiral center at the second carbon atom (C2) of the propanoic acid chain means that this compound can exist as two non-superimposable mirror images, or enantiomers: (2S)-3-(acetyloxy)-2-methylpropanoic acid and (2R)-3-(acetyloxy)-2-methylpropanoic acid.

The stereochemistry of such molecules is of paramount importance in biological systems. nih.gov Biological entities like enzymes and receptors are themselves chiral, leading to stereospecific interactions with chiral molecules. nih.gov Consequently, the two enantiomers of a compound can exhibit markedly different biological activities. nih.gov

In the broader class of propanoic acid derivatives, particularly arylpropanoic acids which include many non-steroidal anti-inflammatory drugs (NSAIDs), it is well-established that the (S)-enantiomer is often the biologically active form, while the (R)-enantiomer may be less active or even contribute to adverse effects. This principle underscores the critical need for stereoselective synthesis or chiral separation techniques to isolate the desired enantiomer for research and potential therapeutic applications. The differential activity of enantiomers highlights the necessity of studying each form of this compound independently to understand its specific biological role.

Overview of Academic Research Trajectories and Underexplored Facets

While direct and extensive research specifically on this compound is not widely published, its structural relationship to other biologically active propanoic acid derivatives suggests potential areas of investigation. Research on similar compounds has explored a range of biological activities, including antimicrobial and anti-inflammatory effects.

The structural similarity to intermediates in metabolic pathways, such as the valine catabolism pathway, suggests a potential role in metabolic studies. Investigating the interaction of its enantiomeric forms with enzymes in these pathways could be a fruitful area of research. For instance, understanding how the acetyloxy group influences its recognition and processing by cellular machinery compared to the naturally occurring hydroxyl group would be of significant interest.

An underexplored facet of research is the systematic evaluation of the biological activities of the individual enantiomers of this compound. Given the established importance of stereochemistry in related compounds, it is highly probable that the (S)- and (R)-enantiomers will have distinct biological profiles. Future research should focus on the stereoselective synthesis of each enantiomer and their subsequent evaluation in various biological assays. Furthermore, its potential as a precursor or a building block in the synthesis of more complex molecules remains an open area for chemical exploration.

Structure

3D Structure

Properties

CAS No. |

36452-04-7 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3-acetyloxy-2-methylpropanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

MQLMCMRCMGKYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Acetyloxy 2 Methylpropanoic Acid

Formation and Utility of Acylals as Chemical Intermediates

Acylals, also known as geminal diesters, are compounds characterized by the structure R-CH(O-CO-R')₂. They are formally condensation products of an aldehyde with two equivalents of a carboxylic acid. The carboxylic acid moiety of 3-(Acetyloxy)-2-methylpropanoic acid can, in principle, participate in the formation of such structures. The reaction typically involves the treatment of an aldehyde with a carboxylic acid or, more commonly, a carboxylic anhydride (B1165640) in the presence of a catalyst. For instance, bismuth triflate has been shown to effectively catalyze the formation of acylals from aromatic aldehydes and acetic anhydride.

One of the most significant roles of acylals in organic chemistry is as protecting groups for aldehydes. Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.

Acylals are particularly useful because they are stable under neutral and acidic conditions but can be readily cleaved under specific circumstances. Deprotection, or the removal of the acylal group to regenerate the aldehyde, is typically achieved using Lewis acids or bases. The stability of acyl groups like acetyl and benzoyl is generally robust under acidic and oxidative conditions, but they are susceptible to cleavage under basic or reductive conditions.

| Protecting Group | Structure | Common Removal Conditions | Key Features |

|---|---|---|---|

| Acetal/Ketal | R-CH(OR')₂ | Acid | Protects aldehydes and ketones; cyclic acetals are more stable than acyclic. nih.gov |

| Acylal | R-CH(O-CO-R')₂ | Lewis acids, Bases | Protects aldehydes; stable to acid. nih.govresearchgate.net |

| Dithiane | R-CH(SR')₂ | Metal salts, Oxidizing agents | Protects aldehydes and ketones; allows for umpolung reactivity. nih.govresearchgate.net |

Acylals serve not only as protective groups but also as valuable precursors in the total synthesis of natural products. Their unique reactivity allows them to be used in carbon-carbon bond-forming reactions. For example, under palladium catalysis, the diacetate of cinnamaldehyde (B126680) has been shown to react with malonic acid esters to form either conjugated dienes or cyclopropanes, depending on the specific malonate used. This strategy has been leveraged to synthesize chromene derivatives and the natural product bauhinol D. acs.org The ability of acylals to function as key intermediates highlights their importance in constructing complex molecular frameworks from simpler starting materials. acs.orgsemanticscholar.org

Synthesis and Characterization of Novel Ester and Amide Derivatives

The carboxylic acid group of this compound is the primary site for derivatization to form esters and amides. These reactions are fundamental in organic synthesis for modifying a molecule's physical and biological properties.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of strong acid like hydrogen chloride would yield the corresponding methyl ester.

Amidation involves the reaction of the carboxylic acid with an amine. This transformation typically requires activating the carboxylic acid, as direct reaction with an amine is often slow. Common methods include converting the carboxylic acid to a more reactive acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The resulting ester and amide derivatives are characterized using standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequencies of the ester or amide groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

| Derivative Type | General Reaction | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄, HCl), Reflux | typology.com |

| Amide | R-COOH + R'₂NH → R-CONR'₂ + H₂O | Amine (R'₂NH), Coupling agents (e.g., DCC, EDC), Catalyst (e.g., DMAP) | nih.gov |

Incorporation into Complex Molecular Architectures and Functional Materials

Hydroxy acids and their derivatives are valuable monomers for the synthesis of biodegradable polymers like poly(α-hydroxy acids) (PAHAs). acs.org If the acetyloxy group of this compound is hydrolyzed to a hydroxyl group, the resulting 3-hydroxy-2-methylpropanoic acid becomes an A-B type monomer, containing both a hydroxyl (alcohol) group and a carboxylic acid group.

Such monomers can undergo self-condensation polymerization to form polyesters. chemhume.co.uk In this process, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. Repetition of this process leads to the formation of a long polymer chain. While direct polycondensation of hydroxy acids can sometimes result in low molecular weight polymers, alternative methods like ring-opening polymerization (ROP) of cyclic diesters (lactones) derived from these acids can produce high molecular weight materials. acs.org

The functionality provided by the methyl group and the potential for retaining the acetyloxy group (or converting it back to a hydroxyl group post-polymerization) allows for the synthesis of functional polyesters with tailored properties, such as hydrophilicity, degradation rate, and mechanical strength, for potential use in biomedical applications. For example, a polymer incorporating the closely related structure "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-" has been reported, demonstrating the utility of such substituted propanoic acids in polymer chemistry. nih.gov

Radiolabeling Studies with Derivatives of 2-(Acetyloxy)-2-methylpropanoic Acid

Radiolabeling is a critical technique for studying the metabolic fate, distribution, and pharmacokinetics of molecules in biological systems. researchgate.net For a derivative of 2-(Acetyloxy)-2-methylpropanoic acid, an isomer of the primary subject, several radiolabeling strategies are feasible by incorporating isotopes such as Carbon-11 (¹¹C), Carbon-14 (¹⁴C), or Tritium (B154650) (³H).

Labeling the Acetoxy Group: The acetate (B1210297) moiety is a prime target for labeling with the short-lived positron emitter ¹¹C (half-life ≈ 20.4 minutes) for use in Positron Emission Tomography (PET). acs.orgtypology.com [¹¹C]Acetate is a well-established PET radiopharmaceutical. Its synthesis typically involves the reaction of [¹¹C]carbon dioxide ([¹¹C]CO₂) with a Grignard reagent, such as methylmagnesium bromide. nih.govsemanticscholar.org The resulting radiolabeled acetate could then be incorporated into the 2-hydroxyisobutyric acid precursor to form the final radiolabeled product.

Labeling the Propanoic Acid Backbone: For studies requiring a longer half-life, Carbon-14 (half-life ≈ 5730 years) can be incorporated into the propanoic acid skeleton. Syntheses of ¹⁴C-labeled propionic acid derivatives have been reported, often starting from simple ¹⁴C-labeled precursors like [¹⁴C]toluene or [¹⁴C]potassium cyanide. nih.govchemhume.co.uknih.gov This approach places the radiolabel on the core structure of the molecule.

Tritium Labeling: Tritium (³H, half-life ≈ 12.3 years) is another common isotope used in drug discovery. researchgate.net Tritium can be introduced through various methods, including catalytic dehalogenation of a halogenated precursor with tritium gas or through hydrogen isotope exchange reactions, where a C-H bond is directly replaced with a C-³H bond. nih.govnih.gov This can often be performed at a late stage in the synthesis.

| Isotope | Labeling Position | Common Precursor | Primary Application | Reference |

|---|---|---|---|---|

| Carbon-11 (¹¹C) | Acetoxy group (carbonyl or methyl) | [¹¹C]CO₂ | PET Imaging | nih.govsemanticscholar.org |

| Carbon-14 (¹⁴C) | Propanoic acid backbone | [¹⁴C]KCN, [¹⁴C]BaCO₃ | Metabolism (ADME) studies | chemhume.co.uknih.gov |

| Tritium (³H) | Non-exchangeable C-H positions | Tritium (³H₂) gas | Receptor binding assays, ADME | researchgate.netnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Acetyloxy 2 Methylpropanoic Acid in Research Matrixes

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-(Acetyloxy)-2-methylpropanoic acid from interfering components within a sample matrix. The choice of technique is dictated by the compound's physicochemical properties and the complexity of the sample.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, a chemical derivatization step is essential prior to GC analysis. This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative. A common approach involves converting the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC, which is particularly advantageous for analyzing complex samples. researchgate.net In a GC × GC system, analytes are subjected to two distinct separation columns with different stationary phase polarities. researchgate.net This orthogonal separation mechanism is highly effective in resolving isomeric organic acids and separating target analytes from complex matrix backgrounds. researchgate.net When coupled with a time-of-flight mass spectrometer (TOFMS), GC × GC provides high-quality mass spectra for definitive peak identification. nih.govresearchgate.netspringernature.com This technique has proven effective for the quantitative analysis of numerous organic acids in urine, demonstrating its potential for the detailed profiling of metabolites, including this compound. researchgate.net

| Parameter | Description | Common Conditions/Reagents | Reference |

|---|---|---|---|

| Derivatization | Converts polar analytes into volatile derivatives suitable for GC. | Trimethylsilylation (e.g., using BSTFA with TMCS) | nih.govresearchgate.net |

| Column Type (1D GC) | The stationary phase used for separation. | FFAP (Free Fatty Acid Phase) or similar polar columns. | shimadzu.com |

| GC × GC Column Set | Two columns with different polarities for orthogonal separation. | 1st Dimension: Non-polar; 2nd Dimension: Polar | researchgate.net |

| Carrier Gas | Inert gas to move analytes through the column. | Helium or Hydrogen | shimadzu.com |

| Detection | Technique used to detect analytes as they elute. | Flame Ionization Detector (FID), Mass Spectrometry (MS, TOFMS) | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primary techniques for the analysis of organic acids, offering versatility without the need for derivatization. Reversed-phase liquid chromatography (RP-LC) is a commonly employed mode. shimadzu.com In RP-LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. pensoft.netpensoft.net

For polar compounds like this compound, retention on standard C18 columns can be challenging. tandfonline.com Method development often involves optimizing the mobile phase composition, particularly its pH. tandfonline.com An acidic mobile phase, such as a phosphate (B84403) buffer with a pH of around 2.4-3.0, ensures that the carboxylic acid is in its protonated, less polar form, thereby increasing its retention on the reversed-phase column. pensoft.nettandfonline.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov UPLC systems, which use smaller particle-sized columns (sub-2 µm), provide faster analysis times and improved resolution compared to traditional HPLC.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | pensoft.netpensoft.net |

| Elution Mode | Isocratic | pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.netpensoft.net |

| Detection | UV/VIS (e.g., at 225 nm) | pensoft.netpensoft.net |

| Column Temperature | 30 °C | pensoft.netpensoft.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained by reversed-phase methods. nih.gov HILIC employs a polar stationary phase (such as bare silica (B1680970) or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.gov

In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and the separation mechanism is based on the partitioning of the polar analyte between this layer and the less polar mobile phase. To increase the retention of a polar analyte like this compound, the proportion of the organic solvent in the mobile phase is increased. avantorsciences.com HILIC is considered orthogonal to RP-LC, providing a different selectivity that can be crucial for resolving complex mixtures of organic acids. tandfonline.comavantorsciences.com The use of buffered mobile phases is common to control the ionization state of the acidic analytes and achieve reproducible retention. avantorsciences.com

Mass Spectrometry for Structural Elucidation and Profiling

Mass spectrometry (MS) is an indispensable detection technique when coupled with chromatography, providing molecular weight information and structural data that are critical for the unambiguous identification of analytes.

High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are capable of measuring mass-to-charge ratios (m/z) with very high accuracy and precision. This allows for the determination of the elemental composition of an unknown compound from its exact mass. For this compound (C6H10O4), the calculated monoisotopic mass is 146.0579 Da. nih.gov HRMS can easily distinguish this mass from other compounds with the same nominal mass but different elemental formulas, a critical capability in non-targeted screening and metabolite identification. Full-scan data acquisition at high resolution (e.g., 70,000 FWHM) allows for the retrospective analysis of data for previously unidentified compounds without requiring re-injection of the sample. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique for both the quantification and structural confirmation of target analytes in complex matrices. plos.org In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for an acid in negative ion mode) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used as a highly selective fingerprint for identification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used platform for metabolomics and targeted analysis. plos.orgnih.gov The chromatographic step separates the analytes, which are then ionized, typically by electrospray ionization (ESI), before entering the mass spectrometer. For organic acids, negative mode ESI is often preferred. The high sensitivity and selectivity of LC-MS/MS, particularly when using methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allow for quantification at very low concentrations. nih.gov Advanced platforms like UHPLC-ESI-Orbitrap-MS/MS combine the high separation efficiency of UHPLC with the high-resolution and accurate-mass capabilities of an Orbitrap mass analyzer, enabling confident identification and quantification of metabolites like this compound in challenging research matrices. mdpi.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C6H10O4 | nih.gov |

| Monoisotopic Mass | 146.05790880 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) for carboxylic acids. | nih.govnih.gov |

| Precursor Ion [M-H]⁻ | m/z 145.0506 | Calculated |

| MS/MS Transitions | Hypothetical fragmentation of the precursor ion (m/z 145.05) would be studied to identify unique and stable product ions for selective detection. | nih.gov |

| High Resolution | Resolving power > 70,000 FWHM enables accurate mass measurements for formula determination. | mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the different proton groups in the molecule. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift. The methine proton (CH) is expected to be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) would likely appear as a doublet of doublets, while the two methyl groups (the one attached to the chiral center and the one on the acetyl group) would each produce their own characteristic signals.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Methylene (-CH₂-O) | 4.1 - 4.3 | Doublet of Doublets | 2H |

| Methine (CH-COOH) | 2.7 - 2.9 | Multiplet | 1H |

| Acetyl Methyl (-COCH₃) | 2.0 - 2.2 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. For this compound, five distinct signals are anticipated, corresponding to the carboxylic acid carbonyl, the ester carbonyl, the methylene carbon, the methine carbon, and the two methyl carbons. The chemical shifts of the carbonyl carbons are characteristically found far downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 |

| Ester Carbonyl (-OC =O) | 170 - 172 |

| Methylene Carbon (-C H₂-O) | 65 - 70 |

| Methine Carbon (-C H-) | 40 - 45 |

| Acetyl Methyl Carbon (-COC H₃) | 20 - 22 |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. semanticscholar.org The FTIR spectrum of this compound is expected to display characteristic absorption bands for its carboxylic acid and ester moieties.

The most prominent features would include a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info Two distinct carbonyl (C=O) stretching bands are also expected: one for the carboxylic acid, typically around 1710 cm⁻¹, and another for the ester group, usually at a slightly higher wavenumber, around 1740 cm⁻¹. researchgate.net Additionally, characteristic C-O stretching vibrations for both the ester and carboxylic acid groups would be visible in the 1300-1000 cm⁻¹ region.

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very Broad |

| C-H Stretch | Methyl/Methylene | 2990 - 2850 | Sharp, Medium |

| C=O Stretch | Ester | ~1740 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |

Sample Preparation Methodologies for Enhanced Analytical Performance

Effective sample preparation is critical for accurate and sensitive quantification of this compound in complex research matrices. The primary goals are to isolate the analyte from interfering substances, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.

Solvent Extraction Techniques

Liquid-liquid extraction (LLX) is a fundamental and widely used technique for the recovery of carboxylic acids from dilute aqueous streams, such as biological fluids or fermentation broths. researchgate.netutwente.nl The selection of an appropriate solvent system is paramount and is based on the polarity of the analyte and its solubility characteristics.

For this compound, which is a moderately polar molecule, water-immiscible organic solvents like ethyl acetate (B1210297), diethyl ether, or dichloromethane (B109758) are commonly employed. The efficiency of the extraction is highly dependent on the pH of the aqueous phase. To ensure the analyte is in its non-ionized, more organosoluble form, the pH of the sample matrix should be adjusted to a value at least two units below the pKa of the carboxylic acid group. scielo.br This protonation suppresses the dissociation of the carboxyl group, thereby increasing its partitioning into the organic phase.

In addition to conventional solvents, reactive extraction systems containing agents like long-chain aliphatic amines (e.g., trioctylamine, TOA) or organophosphorus compounds (e.g., trioctylphosphine (B1581425) oxide, TOPO) can significantly enhance extraction efficiency by forming ion-pair complexes with the carboxylic acid. scielo.brutwente.nl

Comparison of Common Solvents for Liquid-Liquid Extraction

| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|---|

| Diethyl Ether | 2.8 | 0.71 | 34.6 | High volatility, forms peroxides. |

| Dichloromethane | 3.1 | 1.33 | 39.6 | Good solvent, denser than water. |

| Ethyl Acetate | 4.4 | 0.90 | 77.1 | Good general-purpose solvent, slightly water-soluble. |

Chemical Derivatization for Chromatographic Enhancement

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method, particularly gas chromatography (GC) and liquid chromatography (LC). diva-portal.org For this compound, derivatization is often necessary to improve volatility, thermal stability, and detectability. jfda-online.com

For Gas Chromatography (GC): The polar and non-volatile nature of the carboxylic acid group makes direct GC analysis of this compound challenging. Derivatization is employed to convert the carboxylic acid into a less polar, more volatile ester or silyl ester.

Silylation: This is one of the most common derivatization methods, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. usherbrooke.ca

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃). colostate.edu

For Liquid Chromatography (LC): While derivatization is less frequently required for LC than for GC, it can be used to enhance detection sensitivity, especially for UV or fluorescence detectors. researchgate.net The carboxylic acid can be tagged with a chromophoric or fluorophoric group. For LC-MS analysis, derivatization can improve ionization efficiency and chromatographic retention in reverse-phase systems. nih.gov A common reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid to form a derivative that is readily detectable in negative ion mode mass spectrometry. diva-portal.orgnih.gov

Common Derivatization Reagents for Carboxylic Acids

| Reagent | Method | Target Analyte Group | Primary Application | Advantages |

|---|---|---|---|---|

| BSTFA (+TMCS) | Silylation | Carboxylic Acid (-COOH) | GC | Produces volatile and thermally stable TMS esters. usherbrooke.ca |

| BF₃/Methanol | Alkylation | Carboxylic Acid (-COOH) | GC | Forms volatile methyl esters. |

| Diazomethane | Alkylation | Carboxylic Acid (-COOH) | GC | Rapid and quantitative methylation at room temperature. researchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) | Hydrazone Formation | Carboxylic Acid (-COOH) | LC-MS | Improves retention and MS sensitivity. nih.gov |

Biochemical and Metabolic Research Implications of 3 Acetyloxy 2 Methylpropanoic Acid in Non Human Biological Systems

Natural Occurrence and Phytochemical Profiling of Acetyloxy-Containing Compounds

The presence of acetyloxy-containing compounds in the natural world is widespread, contributing to the chemical diversity of plants and other organisms. The identification and characterization of these molecules are crucial for understanding their ecological functions and potential applications.

Identification in Plant Extracts via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the comprehensive profiling of secondary metabolites in plant extracts. This method allows for the separation, detection, and identification of a wide array of compounds, including organic acids and their derivatives. In the context of phytochemical analysis, LC-MS/MS can be employed to screen for the presence of short-chain acyloxycarboxylic acids like 3-(acetyloxy)-2-methylpropanoic acid. The process involves the chromatographic separation of compounds in a complex mixture followed by their ionization and fragmentation in the mass spectrometer. The resulting fragmentation patterns provide structural information that aids in the identification of the molecules.

While direct evidence for the presence of this compound in plant extracts is not prominently documented in current literature, the analysis of various plant species has revealed a diversity of acetyloxy-containing compounds. These findings suggest that the acetyloxy functional group is a recurring motif in plant secondary metabolism.

Table 1: Representative Acetyloxy-Containing Compounds in Natural Sources

| Compound Name | Natural Source (Example) | Chemical Class |

|---|---|---|

| Acetylsalicylic acid | Willow bark (Salix species) - though primarily a synthetic derivative, its precursor, salicin, is natural | Salicylate |

| 1-O-acetyl-β-D-glucopyranose | Various plants | Acetylated sugar |

| Taxol (Paclitaxel) | Pacific yew (Taxus brevifolia) | Diterpene |

Role as Volatile Components in Natural Products

Many acetyloxy-containing compounds, particularly esters of short-chain alcohols and carboxylic acids, are known to be volatile components of natural products, contributing significantly to the aroma of fruits, flowers, and essential oils. nih.govnih.gov These volatile organic compounds (VOCs) play a critical role in plant-insect interactions, acting as attractants for pollinators or as defense compounds against herbivores. nih.gov The characteristic scent of many fruits is due to a complex mixture of volatile esters. nih.gov

Given its structure as an acetylated short-chain carboxylic acid, it is plausible that this compound or its esterified derivatives could function as volatile components in some plant species. The volatility of such a compound would depend on its molecular weight and polarity. Gas chromatography-mass spectrometry (GC-MS) is a standard technique used to identify volatile compounds in natural products. researchgate.net

Table 2: Common Volatile Esters Found in Plants

| Volatile Ester | Characteristic Aroma | Commonly Found In |

|---|---|---|

| Ethyl acetate (B1210297) | Fruity, solvent-like | Many fruits, wine |

| Isoamyl acetate | Banana, pear | Banana, apple |

| Methyl salicylate | Wintergreen | Wintergreen, birch |

| Benzyl acetate | Jasmine, fruity | Jasmine, ylang-ylang |

Enzymatic Interactions and Biotransformations

The ester linkage in this compound makes it a potential substrate for a variety of enzymes, particularly hydrolases. Understanding these enzymatic interactions is key to elucidating its biotransformation and biological activity.

This compound as a Substrate in Enzymatic Reactions

Esterases (EC 3.1.1.x) are a broad class of enzymes that catalyze the hydrolysis of ester bonds. These enzymes are ubiquitous in nature and are found in animals, plants, and microorganisms. mdpi.com Due to its ester functional group, this compound is a theoretical substrate for esterase activity. Esterases typically exhibit substrate specificity, with some enzymes preferentially hydrolyzing short-chain fatty acid esters. nih.govnih.gov For instance, studies on endophytic fungi have identified esterases with high activity towards short-chain esters like ethyl acetate and methyl propionate (B1217596). nih.govnih.gov This suggests that microbial esterases could potentially hydrolyze the acetyl group from this compound.

The enzymatic hydrolysis of a racemic mixture of 3-aryl-2-methylpropanoic acid esters has been demonstrated using lipases from Burkholderia cepacia and Pseudomonas cepacia, indicating that enzymes can act on structurally similar compounds. mdpi.com

Role in Ester Hydrolysis and Formation Pathways

The primary enzymatic reaction involving this compound would likely be ester hydrolysis. This reaction would cleave the ester bond, yielding acetic acid and 3-hydroxy-2-methylpropanoic acid. This biotransformation would significantly alter the physicochemical properties of the molecule, increasing its polarity and potentially changing its biological activity.

Conversely, the formation of this compound would occur through an esterification reaction. In biological systems, this is often catalyzed by acyltransferases, which transfer an acyl group (in this case, an acetyl group) from a donor molecule, such as acetyl-CoA, to a hydroxyl group on the acceptor molecule (3-hydroxy-2-methylpropanoic acid). The biosynthesis of many natural esters in microorganisms follows such pathways. researchgate.net

Metabolic Pathways and Metabolomics Studies

While no specific metabolic pathways have been elucidated for this compound, its structure suggests it could intersect with the metabolism of short-chain fatty acids (SCFAs). Metabolomics provides the tools to investigate such potential metabolic fates.

The metabolism of SCFAs is a central aspect of microbial physiology. In many non-human biological systems, particularly in the gut microbiome, SCFAs like acetate, propionate, and butyrate (B1204436) are produced through the fermentation of dietary fibers. These SCFAs can then be utilized by the host or other microorganisms as energy sources or signaling molecules.

Should this compound be introduced into a biological system, it would likely be first hydrolyzed to acetic acid and 3-hydroxy-2-methylpropanoic acid, as discussed in the previous section. The resulting acetic acid is a key metabolite that can enter central carbon metabolism via its conversion to acetyl-CoA. The metabolic fate of 3-hydroxy-2-methylpropanoic acid is less clear and would require specific tracer studies to determine.

Metabolomics studies, which aim to comprehensively identify and quantify all small-molecule metabolites in a biological sample, would be an invaluable tool for investigating the metabolic fate of this compound. nih.gov By exposing a model organism, such as a bacterium or fungus, to a labeled version of the compound, it would be possible to track its transformation and identify its downstream metabolites using techniques like LC-MS/MS or GC-MS. nih.gov

Table 3: Key Enzymes and Pathways in Short-Chain Fatty Acid Metabolism

| Enzyme/Pathway | Function | Relevance to this compound Metabolism |

|---|---|---|

| Esterase | Hydrolysis of ester bonds | Initial breakdown of the compound to acetic acid and 3-hydroxy-2-methylpropanoic acid |

| Acyl-CoA Synthetase | Activation of fatty acids to their CoA esters | Potential activation of the resulting carboxylic acids for entry into metabolic pathways |

| Beta-oxidation | Catabolism of fatty acids | Possible degradation pathway for the 3-hydroxy-2-methylpropanoic acid moiety, depending on the organism's enzymatic capabilities |

Analogues as Intermediates in Amino Acid and Nucleotide Biosynthesis (e.g., L-valine and thymine (B56734) pathways)

While direct evidence for this compound as an intermediate in the de novo biosynthesis of L-valine and thymine is not established, its structural analogues are deeply integrated into the metabolic pathways of these essential molecules, primarily through their catabolism.

The biosynthesis of the branched-chain amino acid L-valine begins with pyruvate (B1213749) and proceeds through a series of enzymatic reactions catalyzed by acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B. nih.govresearchgate.netnih.gov The intermediates in this pathway, such as α-ketoisovalerate, are distinct from this compound and its direct analogues. nih.gov

However, the catabolic pathway of L-valine prominently features a key analogue, 3-hydroxyisobutyrate (B1249102). researchgate.net Similarly, the breakdown of the nucleotide thymine results in the formation of β-aminoisobutyric acid (BAIBA), another structural analogue. researchgate.netwikipedia.orghealthmatters.ionih.gov BAIBA is a product of both thymine and valine catabolism. researchgate.netwikipedia.org These pathways underscore the role of these analogues not as building blocks, but as products of metabolic turnover, providing insights into the flux and regulation of amino acid and nucleotide degradation.

The involvement of these analogues in catabolic pathways is significant. For instance, the production of BAIBA from thymine and valine highlights a point of convergence in the breakdown of a pyrimidine (B1678525) nucleotide and a branched-chain amino acid. researchgate.net This metabolic cross-talk is an important area of research for understanding how cells coordinate the degradation of different classes of macromolecules.

Contribution to Metabolic Heterogeneity in Cellular Models (e.g., glioblastoma cells)

Glioblastoma, a highly aggressive brain tumor, is characterized by significant metabolic heterogeneity, meaning that different cells within the same tumor can utilize different metabolic pathways to generate energy and support growth. mdpi.comnih.govembopress.org This metabolic plasticity is a key factor in the tumor's resistance to therapy. mdpi.com Research into analogues of this compound, such as beta-hydroxybutyrate (BHB), has provided insights into this metabolic adaptability.

Glioblastoma cells can exhibit both glycolytic and oxidative phosphorylation (OXPHOS) phenotypes. embopress.org Some studies have shown that lactate, structurally similar to our compound of interest, can fuel the tricarboxylic acid (TCA) cycle in glioblastoma cells, particularly under glucose-deprived conditions, thereby promoting tumor growth and invasion. embopress.org This suggests that short-chain hydroxy acids can serve as alternative energy sources for these cancer cells.

Furthermore, BHB has been shown to suppress the migration of glioma cells by inhibiting the NLRP3 inflammasome, indicating a role beyond that of a simple metabolic fuel. nih.gov The ability of glioblastoma cells to utilize various metabolites, including ketone bodies like BHB, highlights their metabolic flexibility and the challenges in targeting tumor metabolism for therapeutic purposes. mdpi.com The study of how these analogues are taken up and metabolized by different subpopulations of glioblastoma cells can help to elucidate the mechanisms underlying this metabolic heterogeneity and may reveal novel therapeutic vulnerabilities.

Investigation of Inborn Errors of Metabolism Related to Analogous Compounds

The study of inborn errors of metabolism provides critical insights into the physiological roles of specific enzymes and metabolic pathways. Deficiencies in enzymes involved in the catabolism of L-valine lead to the accumulation of intermediates, including analogues of this compound, resulting in severe clinical phenotypes. Two such disorders are 3-hydroxyisobutyric aciduria and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency.

3-Hydroxyisobutyric Aciduria is a rare metabolic disorder characterized by the excretion of high levels of 3-hydroxyisobutyric acid in the urine. This condition points to a disruption in the valine catabolic pathway.

HIBCH Deficiency is an autosomal recessive disorder caused by mutations in the HIBCH gene, which encodes the enzyme 3-hydroxyisobutyryl-CoA hydrolase. This enzyme is responsible for the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate. Its deficiency leads to the accumulation of toxic metabolites, resulting in progressive neurodegeneration and developmental delay.

These genetic disorders underscore the critical importance of the proper breakdown of valine and its intermediates. The accumulation of compounds like 3-hydroxyisobutyric acid and its CoA ester can have devastating consequences, highlighting the finely tuned nature of metabolic regulation.

Potential as a Bioactive Compound and Enzyme Inhibitor in Microbial Systems

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of short-chain fatty acids, including propanoic acid derivatives, have shown promise as antimicrobial agents by targeting essential bacterial enzymes.

Derivatives as Inhibitors of Bacterial Enzymes

While direct studies on this compound as a bacterial enzyme inhibitor are limited, research on structurally related short-chain fatty acids (SCFAs) and their derivatives provides a strong rationale for their potential in this area. SCFAs like butyrate and propionate are known to have antimicrobial properties and can enhance the activity of conventional antibiotics. nih.govnih.gov

The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, particularly those involved in fatty acid synthesis (FAS-II pathway). mdpi.comuni.lu The FAS-II pathway is an attractive target for antimicrobial drug development because it is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in mammals.

Computational and Theoretical Chemistry Studies on 3 Acetyloxy 2 Methylpropanoic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(acetyloxy)-2-methylpropanoic acid, within the active site of a target protein.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure is typically energy-minimized to find its most stable conformation. The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding free energy.

In a hypothetical study, this compound might be docked against a hydrolase enzyme, given its ester functional group. The docking results would predict the most stable binding pose and provide a binding energy score, which correlates with the ligand's binding affinity. Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on structurally similar β-hydroxy-β-arylpropanoic acid derivatives have used docking to identify potential inhibitors of cyclooxygenase (COX) enzymes, revealing critical interactions with active site residues.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) | Key Interacting Residues |

| This compound | Hydrolase A (Hypothetical) | -6.8 | 15.2 | SER120, HIS254, TYR150 |

| Derivative 1 (R = -CH₃) | Hydrolase A (Hypothetical) | -7.2 | 8.5 | SER120, HIS254, LEU201 |

| Derivative 2 (R = -Ph) | Hydrolase A (Hypothetical) | -8.1 | 1.9 | TYR150, PHE210, HIS254 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex, exploring the conformational flexibility of the ligand and protein, and refining binding affinity predictions.

Following a docking study, the predicted complex of this compound and its target protein would be subjected to MD simulation. The system is placed in a simulated physiological environment (a box of water molecules with ions) and the motions of all atoms are calculated by integrating Newton's laws of motion. These simulations, typically run for nanoseconds to microseconds, reveal how the ligand and protein adapt to each other.

Key analyses of MD trajectories include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time suggests a stable binding mode. RMSF analysis highlights flexible regions of the protein. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate binding free energy.

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Note |

| Protein Alone (Apo) | 100 | 1.8 ± 0.3 | N/A | Baseline protein flexibility. |

| Protein + Ligand Complex | 100 | 1.5 ± 0.2 | 1.1 ± 0.4 | Stable RMSD indicates the ligand remains bound in the active site. |

In Silico Screening and Bioactivity Prediction for Acetyloxy Derivatives

In silico screening encompasses a variety of computational methods to identify promising drug candidates from large chemical libraries. One powerful approach within this domain is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

To develop a QSAR model for derivatives of this compound, a dataset of these compounds with their experimentally measured biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, size, electronic properties) is calculated. Statistical methods are then used to build a model that predicts activity based on these descriptors. Similar QSAR studies have been successfully applied to other propanoic acid derivatives to elucidate the structural requirements for their antimicrobial activity. These studies often find that topological and electronic parameters are key governors of bioactivity.

Such a model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

| Derivative | Substituent (R) | LogP (Descriptor) | Kier Shape Index (κ₁) (Descriptor) | Predicted pIC₅₀ |

| 1 | -H | 0.45 | 3.54 | 5.2 |

| 2 | -CH₃ | 0.95 | 4.12 | 5.6 |

| 3 | -Cl | 1.15 | 3.88 | 5.9 |

| 4 | -OCH₃ | 0.38 | 4.45 | 6.1 |

| 5 | -Ph | 2.40 | 6.21 | 6.8 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Mechanism Elucidation

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are widely used to study molecules like this compound.

QC calculations can determine the most stable three-dimensional structure (conformation) of the molecule by finding the geometry with the lowest energy. For flexible molecules, multiple stable conformers may exist, and their relative energies and populations can be predicted. For example, studies on related fluorinated propanoic acids have used QC methods to identify and characterize their dominant conformers.

Furthermore, these calculations can elucidate the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of reactivity. A small HOMO-LUMO gap generally suggests higher chemical reactivity. This information is invaluable for understanding reaction mechanisms, such as the hydrolysis of the ester group in this compound.

| Property | Conformer A (Calculated) | Conformer B (Calculated) |

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

| Dipole Moment (Debye) | 2.1 | 3.5 |

| HOMO Energy (eV) | -7.1 | -7.3 |

| LUMO Energy (eV) | -0.5 | -0.4 |

| HOMO-LUMO Gap (eV) | 6.6 | 6.9 |

Future Research Directions and Advanced Academic Inquiry

Development of Novel Stereoselective Catalytic Systems for 3-(Acetyloxy)-2-methylpropanoic Acid

The synthesis of enantiomerically pure this compound hinges on the stereoselective synthesis of its precursor, 3-hydroxy-2-methylpropanoic acid. The development of novel catalytic systems is a primary focus of future research, aiming for high efficiency, selectivity, and sustainability. Asymmetric organocatalysis, which utilizes small organic molecules as catalysts, represents a rapidly growing field for creating chiral molecules. nih.gov Catalysts such as L-proline and its derivatives have been successfully used in asymmetric Mannich reactions, which could be adapted to create the chiral center found in the target molecule. mdpi.com

Another promising avenue is the use of chiral Lewis acid catalysts, which can activate substrates towards enantioselective transformations. researchgate.net Research into bifunctional catalysts, which possess both a Lewis acid and a Brønsted base site, could provide highly organized transition states, leading to superior enantioselectivity in reactions forming the C-C or C-O bonds necessary for the molecular backbone. nih.gov Computational modeling is expected to play a crucial role in designing these catalysts, predicting their conformational states and interactions with substrates to pre-organize the structure into its active form. nih.gov The goal is to develop catalytic systems that offer high conversion rates and enantiomeric excesses (ee), as detailed in the comparative table of potential catalytic approaches below.

| Catalytic Approach | Catalyst Type | Potential Reaction | Key Advantages | Research Focus |

|---|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Aldol or Mannich Reaction | Metal-free, lower toxicity, readily available catalysts | Development of catalysts with enhanced activity and selectivity for propanoic acid derivatives. |

| Chiral Lewis Acid Catalysis | N,N'-Dioxide-Metal Complexes (e.g., Y(OTf)3/L3) | Enantioselective Michael Addition | High turnover numbers, broad substrate scope | Fine-tuning ligand structure to maximize enantiomeric excess (ee) and diastereomeric ratio (dr). |

| Biocatalysis | Engineered Dehydrogenases or Transaminases | Asymmetric reduction of a keto-acid precursor | Extremely high stereoselectivity, mild reaction conditions | Enzyme screening and protein engineering to optimize for the specific substrate and desired stereoisomer. |

| Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | Asymmetric Friedel-Crafts Alkylation | High enantioselectivity for various substrates | Application to the synthesis of precursors for β-hydroxy carboxylic acids. mdpi.com |

Exploration of Previously Unidentified Biochemical Roles and Pathways

While this compound itself is an ester, its biological significance is likely linked to its de-acetylated form, 3-hydroxy-2-methylpropanoic acid (also known as 3-hydroxyisobutyric acid), a known human metabolite. nih.govscbt.com This compound is a beta-hydroxy acid and has been identified in tissues such as the placenta. nih.gov Future research will focus on elucidating its precise roles in metabolic networks. Current evidence suggests a connection to type 2 diabetes mellitus, indicating a potential role in glucose or lipid metabolism. nih.gov

Investigations into metabolic pathways, such as those converting propionate (B1217596) to 3-hydroxypropionate, can provide a blueprint for understanding how 3-hydroxy-2-methylpropanoic acid is synthesized and degraded in biological systems. researchgate.net The broader context of 3-hydroxypropionic acid biosynthesis, involving pathways like the malonyl-CoA reductase (MCR) pathway, suggests that related branched-chain hydroxy acids could play roles as intermediates in fatty acid or amino acid metabolism. nih.gov Research will likely target the identification and characterization of enzymes, such as 3-hydroxyisobutyrate (B1249102) dehydrogenase, that specifically interact with this metabolite, thereby uncovering its function in cellular physiology and pathology. scbt.com

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Functions

A systems-level understanding of the biological functions of this compound can be achieved through the integration of multiple "omics" datasets. This approach combines metabolomics (to quantify the compound and related metabolites), proteomics (to study protein expression), acetylomics (to study protein acetylation), and transcriptomics (to study gene expression). For example, a multi-omics study on the effects of cigarette smoke used this integrated approach to reveal that differentially expressed proteins and acetylation modifications were co-enriched in pathways like fatty acid degradation. frontiersin.orgnih.gov

Applying this strategy to this compound could involve:

Metabolomics: Quantifying the levels of the compound and its precursor, 3-hydroxy-2-methylpropanoic acid, in different tissues or under various physiological conditions.

Proteomics & Acetylomics: Identifying proteins whose expression levels or acetylation status correlate with the metabolite's concentration. Given the compound's acetyl group, it may be linked to the broader landscape of protein acetylation, a key post-translational modification. nih.gov

Transcriptomics: Measuring changes in the expression of genes encoding enzymes potentially involved in the compound's metabolic pathway.

By integrating these datasets, researchers can build comprehensive models that link the presence of this compound to specific cellular processes, signaling pathways, and disease states, providing a holistic view of its biological importance. nih.gov

Advancements in Micro-scale and High-Throughput Analytical Methodologies

The accurate detection and quantification of chiral molecules like this compound are essential for both synthetic chemistry and biological studies. Future research will focus on developing more sensitive, rapid, and high-throughput analytical methods. Chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), remain central to separating enantiomers. nih.gov The primary direction of innovation lies in the creation of novel chiral stationary phases (CSPs) that offer better resolution and broader applicability. acs.org

Mass spectrometry (MS) is increasingly being used for direct chiral analysis, which is advantageous for small sample volumes. acs.org Strategies include chemical derivatization to convert enantiomers into diastereomers, which can then be separated and distinguished by MS. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool, particularly with the use of chiral solvating agents (CSAs) that induce separate signals for different enantiomers, allowing for rapid determination of enantiomeric excess. nih.gov For determining the absolute stereochemistry of complex carboxylic acids, advanced techniques like exciton-coupled circular dichroism (ECCD) with bulky porphyrin tweezers are being explored. mtu.edu

| Analytical Technique | Principle of Chiral Discrimination | Key Advantages | Limitations & Research Focus |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase (CSP). | High resolution, well-established, suitable for quantification. nih.gov | CSP selection can be challenging; method development can be time-consuming. Focus on new CSPs. acs.org |

| Chiral Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the buffer. | High efficiency, low sample and solvent consumption. nih.gov | Lower sensitivity for some detectors compared to HPLC. Focus on improving sensitivity. |

| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral reference, leading to different fragmentation or mobility. acs.org | High sensitivity, suitable for complex matrices and micro-scale samples. | Direct analysis is difficult; often requires derivatization. Focus on novel derivatization reagents. acs.org |

| NMR Spectroscopy | Use of a chiral solvating agent (CSA) to form transient diastereomeric complexes, inducing non-equivalent chemical shifts. nih.gov | Non-destructive, provides structural information, accurate for ee determination. | Lower sensitivity, requires higher sample concentration. Focus on designing more effective CSAs. |

| Exciton-Coupled Circular Dichroism (ECCD) | Inducing a predictable helicity in a chromophoric host (e.g., porphyrin tweezers) upon binding the chiral acid. mtu.edu | Allows for unambiguous determination of absolute configuration. | Requires derivatization and a suitable chromophoric system; highly specialized. |

Application of Artificial Intelligence and Machine Learning in Structure-Function Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of small molecules like this compound. These computational tools can predict a wide range of properties and functions based on chemical structure, accelerating research and discovery. One key application is in the development of Quantitative Structure-Property Relationship (QSPR) models, which use ML algorithms to predict physicochemical properties such as pKa, solubility, and reactivity from molecular descriptors. researchgate.net

In the realm of biological function, ML models can be trained on large datasets of known bioactive molecules to predict the potential targets and activities of new compounds. By integrating techniques like molecular docking and molecular dynamics (MD) simulations, researchers can perform virtual screenings against libraries of proteins to identify potential binding partners, such as enzymes or receptors. mdpi.com This approach can generate hypotheses about the compound's mechanism of action. Furthermore, advanced deep learning models, which have achieved remarkable success in predicting protein 3D structures from amino acid sequences, are providing unprecedented insights into the potential interaction sites for small molecules, thereby guiding experimental validation and drug discovery efforts. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.